2,4-Difluoro-5-iodobenzhydrazide
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Overview
Description
2,4-Difluoro-5-iodobenzhydrazide is an organofluorine compound with the molecular formula C7H5F2IN2O. This compound is notable for its unique combination of fluorine and iodine atoms attached to a benzhydrazide core, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-iodobenzhydrazide typically involves the reaction of 2,4-difluoro-5-iodobenzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-iodobenzhydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzhydrazides, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
2,4-Difluoro-5-iodobenzhydrazide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organofluorine compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-iodobenzhydrazide involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzhydrazide: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodobenzhydrazide: Lacks the fluorine atoms, affecting its lipophilicity and biological activity.
2,4-Difluoro-5-chlorobenzhydrazide:
Uniqueness
2,4-Difluoro-5-iodobenzhydrazide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IN2O/c8-4-2-5(9)6(10)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNZZNNFCJNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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